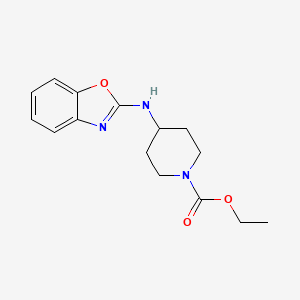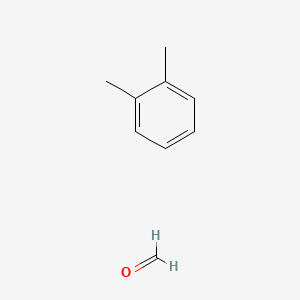
6-chloro-5-methylpyridazine-3-carbaldehyde
描述
6-chloro-5-methylpyridazine-3-carbaldehyde is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methylpyridazine-3-carbaldehyde typically involves the chlorination of 5-methyl-3-pyridazinecarbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
6-chloro-5-methylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 6-Chloro-5-methyl-3-pyridazinecarboxylic acid.
Reduction: 6-Chloro-5-methyl-3-pyridazinecarbinol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
6-chloro-5-methylpyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 6-chloro-5-methylpyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
相似化合物的比较
Similar Compounds
- 5-Chloro-3-methylpyridazinecarbaldehyde
- 6-Methyl-3-pyridazinecarbaldehyde
- 3-Chloro-5-methylpyridazinecarbaldehyde
Uniqueness
6-chloro-5-methylpyridazine-3-carbaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the pyridazine ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.
属性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC 名称 |
6-chloro-5-methylpyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-5(3-10)8-9-6(4)7/h2-3H,1H3 |
InChI 键 |
HNPIUEQVXGZYFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[1,3]dioxol-5-yl)-3-benzyloxy-6-acetamido-4H-1-benzopyran-4-one](/img/structure/B8660525.png)
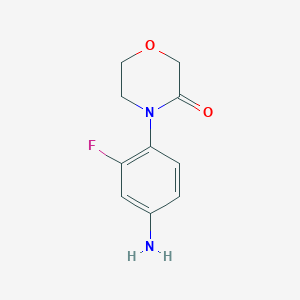

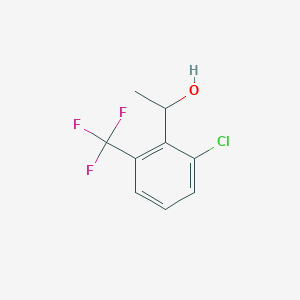
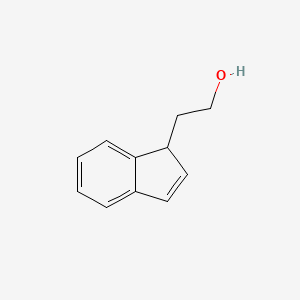
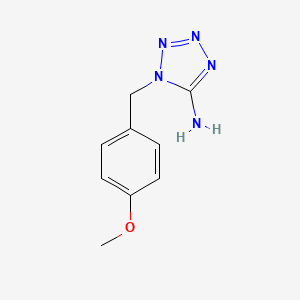
![2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8660557.png)
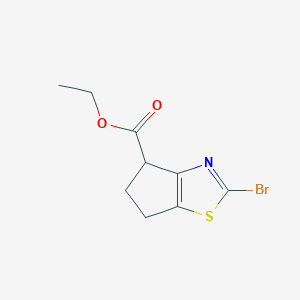
![1-(2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B8660571.png)

